4-Hydroxy-4-(5-methoxy-2-pyridyl)cyclohexanone
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Overview
Description
4-Hydroxy-4-(5-methoxy-2-pyridyl)cyclohexanone is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.26 g/mol . It is characterized by the presence of a hydroxy group and a methoxy-substituted pyridyl group attached to a cyclohexanone ring. This compound is typically found as a white to yellow solid and is used primarily in research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(5-methoxy-2-pyridyl)cyclohexanone can be achieved through various synthetic routes. One common method involves the reaction of 5-methoxy-2-pyridinecarboxaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The key to industrial production lies in optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(5-methoxy-2-pyridyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form an alcohol.
Substitution: The methoxy group on the pyridyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketone or carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridyl derivatives.
Scientific Research Applications
4-Hydroxy-4-(5-methoxy-2-pyridyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(5-methoxy-2-pyridyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-(2-pyridyl)cyclohexanone: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-Hydroxy-4-(3-methoxy-2-pyridyl)cyclohexanone: Similar structure but with a different substitution pattern on the pyridyl ring.
Uniqueness
4-Hydroxy-4-(5-methoxy-2-pyridyl)cyclohexanone is unique due to the specific positioning of the methoxy group on the pyridyl ring, which can influence its chemical reactivity and biological interactions. This unique structure may confer distinct properties compared to its analogs, making it valuable for specific research applications.
Properties
IUPAC Name |
4-hydroxy-4-(5-methoxypyridin-2-yl)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-10-2-3-11(13-8-10)12(15)6-4-9(14)5-7-12/h2-3,8,15H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNIIYFLSAWTBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C2(CCC(=O)CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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